molecular formula C10H15ClN2O3S B2970340 6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide CAS No. 1179107-07-3

6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide

Cat. No. B2970340
M. Wt: 278.75
InChI Key: KFAZAUREDKSFTC-UHFFFAOYSA-N
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Description

6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family. It was developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism Of Action

6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of several cytokines and growth factors. By blocking JAK activity, 6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in disease activity and inflammation.

Biochemical And Physiological Effects

6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide has been shown to have potent anti-inflammatory effects in preclinical and clinical studies. It reduces the production of cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. It also inhibits the activation of immune cells such as T cells and B cells, leading to a reduction in autoantibody production and inflammation.

Advantages And Limitations For Lab Experiments

6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been extensively studied in preclinical and clinical settings, providing a wealth of data for researchers to analyze. However, 6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide has some limitations. It is a potent inhibitor of JAK enzymes, which are involved in several signaling pathways, and its use may lead to off-target effects. Additionally, its long-term safety and efficacy in humans are still being evaluated.

Future Directions

There are several future directions for the research and development of 6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide. One direction is to explore its potential therapeutic applications in other autoimmune diseases such as multiple sclerosis and lupus. Another direction is to investigate its combination with other immunomodulatory agents to enhance its efficacy and reduce its side effects. Finally, further studies are needed to evaluate its long-term safety and efficacy in humans and to identify biomarkers that can predict treatment response.

Synthesis Methods

The synthesis of 6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide involves several steps. The first step is the preparation of the pyridine-3-sulfonamide intermediate, which is obtained by reacting 3-chloropyridine with sulfonamide in the presence of a base. The next step involves the alkylation of the intermediate with 2-methoxypropyl chloride to produce the desired product. Finally, the product is methylated with methyl iodide to yield 6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide.

Scientific Research Applications

6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, it has shown efficacy in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also demonstrated its effectiveness in reducing disease activity and improving clinical outcomes in patients with these conditions.

properties

IUPAC Name

6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O3S/c1-8(7-16-3)13(2)17(14,15)9-4-5-10(11)12-6-9/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAZAUREDKSFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N(C)S(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide

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